REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[C:5]([F:8])=[N:6][CH:7]=1.[H][H]>C(O)C.[Ni]>[NH2:9][C:4]1[C:5]([F:8])=[N:6][CH:7]=[C:2]([Cl:1])[CH:3]=1
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a hydrogenation period of 20 hours, the catalyst is removed
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Type
|
FILTRATION
|
Details
|
the resultant solution is filtered through a layer of silica gel
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off
|
Type
|
CUSTOM
|
Details
|
the residue is triturated in hexane
|
Type
|
FILTRATION
|
Details
|
The precipitate is subsequently filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=C(C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |